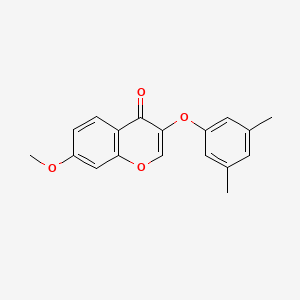
N-ethyl-8-methoxyquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-ethyl-8-methoxyquinoline-5-sulfonamide involves multiple steps, including reaction with chlorosulfonic acid followed by amidation. For instance, compounds like 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide have been synthesized through reactions involving chlorosulfonic acid and ammonia gas, showcasing methods that could be analogous to the synthesis of this compound (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like this compound is often analyzed using spectroscopic methods (1H, 13C NMR, IR) and X-ray powder diffraction. These techniques help in understanding the geometric parameters, charge distribution, and reactivity of the molecule. For example, 5-ethoxymethyl-8-hydroxyquinoline exhibits a non-planar structure stabilized by π–π stacking interactions, which might share similarities with the structural aspects of this compound (Bougharraf et al., 2016).
Chemical Reactions and Properties
This compound's chemical properties can be inferred from studies on related compounds. For example, sulfonohydrazide-substituted 8-hydroxyquinoline derivatives exhibit significant antimicrobial and antifungal activities, suggesting that similar sulfonamide compounds could also display these properties (Dixit et al., 2010).
Physical Properties Analysis
The physical properties of similar sulfonamide compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. These properties are typically determined through physicochemical analysis and thermogravimetric analysis, providing insights into the compound's applications and handling requirements.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, photophysical properties, and electrochemical behavior, are essential for the application of this compound in various fields. Studies on similar compounds, such as their reactions with secondary amines and the resulting structural and spectral characteristics, offer valuable information on the chemical versatility and potential applications of this compound (Gracheva et al., 1985).
Propriétés
IUPAC Name |
N-ethyl-8-methoxyquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)11-7-6-10(17-2)12-9(11)5-4-8-13-12/h4-8,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMBEQDOUSILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277553 |
Source


|
| Record name | N-Ethyl-8-methoxy-5-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129660-45-3 |
Source


|
| Record name | N-Ethyl-8-methoxy-5-quinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129660-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-8-methoxy-5-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)

![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5508542.png)
![2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5508551.png)


![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5508576.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5508577.png)